![molecular formula C8H10N2O2 B586541 (S)-3-Amino-3-(pyridin-2-YL)propanoic acid CAS No. 149196-85-0](/img/structure/B586541.png)
(S)-3-Amino-3-(pyridin-2-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(S)-3-Amino-3-(pyridin-2-YL)propanoic acid” is an amino acid derivative that has been widely used in scientific research . This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Molecular Structure Analysis
The molecular formula of “(S)-3-Amino-3-(pyridin-2-YL)propanoic acid” is C8H10N2O2 . The InChI Code is 1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-3-1-2-4-10-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m0…/s1 .Physical And Chemical Properties Analysis
The molecular weight of “(S)-3-Amino-3-(pyridin-2-YL)propanoic acid” is 166.1772 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Chemistry and Synthesis
The chemistry and properties of compounds related to (S)-3-Amino-3-(pyridin-2-YL)propanoic acid, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, have been extensively reviewed, highlighting their preparation, properties, and applications in forming complex molecular structures, including their spectroscopic properties and biological activity (Boča, Jameson, & Linert, 2011). Such reviews help identify potential areas for future research, especially in investigating unknown analogues of these compounds.
Biomedical Applications
The exploration of poly(glutamic acid) and poly(lysine), which share a functional relationship with (S)-3-Amino-3-(pyridin-2-YL)propanoic acid due to the presence of amino acid structures, reveals their suitability for biomedical applications, including drug delivery carriers and biological adhesives (Shih, Van, & Shen, 2004). The water-soluble, biodegradable, and nontoxic nature of these compounds towards humans and the environment makes them promising candidates for further research and application in medical fields.
Heterocyclic N-oxide Molecules
The synthesis and applications of heterocyclic N-oxide molecules, including pyridine derivatives, are well-known for their versatility as synthetic intermediates and their importance in medicinal chemistry. These compounds are used in forming metal complexes, designing catalysts, and have shown potential in various medicinal applications due to their biological activities, including anticancer and antibacterial effects (Li et al., 2019). The review underscores the significance of heterocyclic N-oxide derivatives, pointing to the need for further exploration in organic synthesis, catalysis, and drug development.
Pyridine Derivatives in Medicine and Chemosensing
Pyridine derivatives, closely related to the structure and function of (S)-3-Amino-3-(pyridin-2-YL)propanoic acid, are significant for their wide range of biological activities and their use in chemosensing applications. These compounds have been studied for their antifungal, antibacterial, antioxidant, and anticancer activities, among others. Moreover, they have shown a high affinity for various ions and can be used as effective chemosensors for determining different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
properties
IUPAC Name |
(3S)-3-amino-3-pyridin-2-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6(5-8(11)12)7-3-1-2-4-10-7/h1-4,6H,5,9H2,(H,11,12)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLGSNNEAOFFCL-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)[C@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-(pyridin-2-YL)propanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.